

# Spectroscopic Profile of 1-Benzoylpiperidine-4-carboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Benzoylpiperidine-4-carboxylic acid

Cat. No.: B1266256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-Benzoylpiperidine-4-carboxylic acid**, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published, collated spectroscopic data for this specific molecule, this document presents predicted values based on the analysis of its constituent functional groups and data from structurally similar compounds. This guide is intended to serve as a reference for the identification and characterization of **1-benzoylpiperidine-4-carboxylic acid**.

## Chemical Structure and Overview

**1-Benzoylpiperidine-4-carboxylic acid** possesses a benzoyl group attached to the nitrogen of a piperidine ring, with a carboxylic acid moiety at the 4-position. This unique combination of a tertiary amide, a saturated heterocycle, and a carboxylic acid dictates its characteristic spectroscopic features.

Molecular Formula:  $C_{13}H_{15}NO_3$  Molecular Weight: 233.26 g/mol CAS Number: 5274-99-7[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Benzoylpiperidine-4-carboxylic acid**. These predictions are derived from established chemical shift ranges,

fragmentation patterns, and vibrational frequencies of the functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The presence of the amide bond may lead to broadened signals for the piperidine protons adjacent to the nitrogen due to restricted rotation.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~12.0 - 13.0	Broad Singlet	1H	Carboxylic acid (-COOH)
~7.4 - 7.5	Multiplet	5H	Aromatic protons (Benzoyl group)
~3.0 - 4.5	Multiplet (broad)	2H	Axial/Equatorial protons on C2 and C6 of piperidine
~2.5 - 3.0	Multiplet (broad)	2H	Axial/Equatorial protons on C2 and C6 of piperidine
~2.4 - 2.6	Multiplet	1H	Proton on C4 of piperidine
~1.6 - 2.2	Multiplet	4H	Protons on C3 and C5 of piperidine

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~175 - 185	Carboxylic acid carbonyl (-COOH)
~168 - 172	Amide carbonyl (-CO-Ph)
~135 - 138	Quaternary aromatic carbon (Benzoyl group)
~126 - 130	Aromatic carbons (Benzoyl group)
~40 - 50	Carbons at C2 and C6 of piperidine
~40 - 45	Carbon at C4 of piperidine
~25 - 35	Carbons at C3 and C5 of piperidine

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups and the hydroxyl group of the carboxylic acid.

Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Vibration
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer) <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
~1700-1725	Strong, Sharp	C=O stretch (Carboxylic acid) <a href="#">[3]</a> <a href="#">[5]</a>
~1620-1650	Strong, Sharp	C=O stretch (Tertiary amide)
~1210-1320	Medium	C-O stretch (Carboxylic acid) <a href="#">[2]</a>
~2850-3000	Medium	C-H stretch (Aliphatic)
~3000-3100	Medium	C-H stretch (Aromatic)
~1400-1600	Medium-Weak	C=C stretch (Aromatic)

## Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns arising from the loss of the carboxyl group, the benzoyl group, and fragmentation of the piperidine ring.

Predicted m/z	Relative Abundance	Possible Fragment Ion
233	Moderate	$[M]^+$ (Molecular Ion)
188	Moderate	$[M - \text{COOH}]^+$
105	High	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation - often the base peak)
77	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Benzoylpiperidine-4-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ , or MeOD) in an NMR tube. The final volume should be around 0.6-0.7 mL.
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Use a standard pulse sequence.
  - Set a spectral width of approximately 16 ppm.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- $^{13}\text{C}$  NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - Set a spectral width of approximately 220 ppm.
  - A longer acquisition time and a larger number of scans will be necessary compared to  $^1\text{H}$  NMR.
  - Reference the spectrum to the deuterated solvent peak.

## IR Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Scan the sample over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Collect a background spectrum of the empty sample compartment (or the ATR crystal) and subtract it from the sample spectrum.

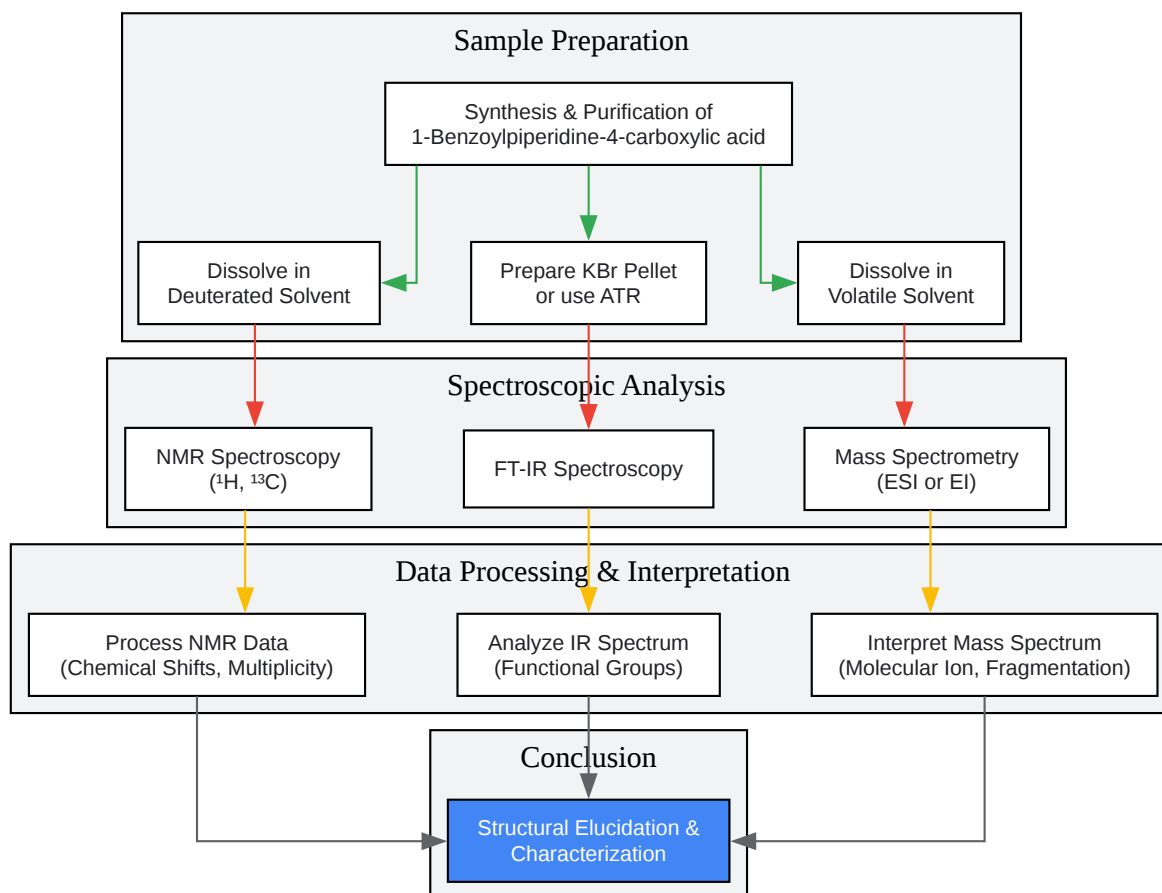
## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI)[6][7].
- Data Acquisition:
  - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode.
  - EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. The standard electron energy is typically 70 eV.
  - Scan a mass range that includes the expected molecular weight (e.g.,  $m/z$  50-500).

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Benzoylpiperidine-4-carboxylic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Benzoylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzoylpiperidine-4-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266256#1-benzoylpiperidine-4-carboxylic-acid-spectroscopic-data-nmr-ir-ms]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)